molecular formula C11H23NO3 B2361704 Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate CAS No. 37947-15-2

Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate

Cat. No.: B2361704
CAS No.: 37947-15-2
M. Wt: 217.309
InChI Key: SAFQQAXWOIEAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate is a chemical compound with the molecular formula C11H23NO3 and a molecular weight of 217.31 g/mol . This compound is characterized by the presence of an ethyl ester group, a hydroxyl group, and an amino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate typically involves the esterification of 3-[(5-hydroxypentyl)(methyl)amino]propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 3-[5-hydroxypentyl(methyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-3-15-11(14)7-9-12(2)8-5-4-6-10-13/h13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFQQAXWOIEAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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